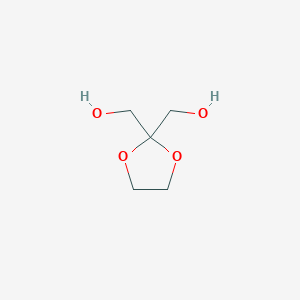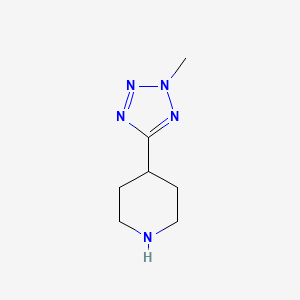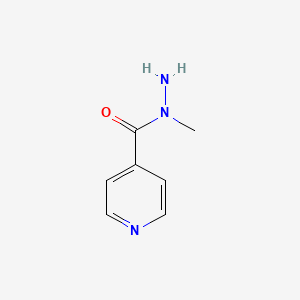
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) is a derivative of isonicotinic acid hydrazide, which is known for its significant role in medicinal chemistry, particularly in the treatment of tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) typically involves the condensation reaction of isonicotinic acid hydrazide with methylating agents. One common method is the reaction of isonicotinic acid hydrazide with methyl iodide in the presence of a base such as potassium carbonate in an organic solvent like acetone under reflux conditions . The reaction proceeds as follows:
Isonicotinic acid hydrazide+Methyl iodide→N-Methylisonicotinic hydrazide+Potassium iodide
Industrial Production Methods
Industrial production of 4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-Methylisonicotinic N-oxide.
Reduction: N-Methylhydrazine derivatives.
Substitution: Various substituted hydrazides depending on the electrophile used.
Scientific Research Applications
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit the synthesis of essential components in bacterial cell walls, leading to cell death. The compound may also interfere with enzymatic pathways critical for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid hydrazide: A well-known antitubercular agent.
Nicotinic acid hydrazide: Another derivative with similar properties.
Hydrazones: Compounds with a similar hydrazide functional group.
Uniqueness
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) stands out due to its methylated structure, which can influence its reactivity and biological activity. This modification can enhance its stability and potentially improve its efficacy in various applications compared to its non-methylated counterparts .
Properties
CAS No. |
14339-51-6 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-10(8)7(11)6-2-4-9-5-3-6/h2-5H,8H2,1H3 |
InChI Key |
ZPXUPNFFWCPHBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


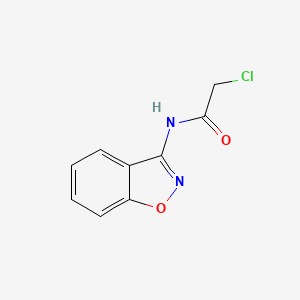
![2,5-dimethylbenzo[d]oxazol-6-amine](/img/structure/B8699255.png)

![7-Ethynyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B8699269.png)
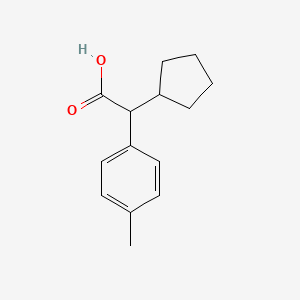
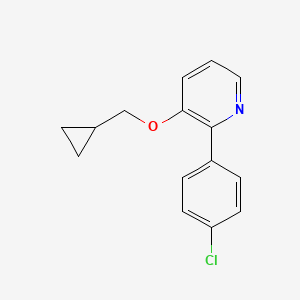
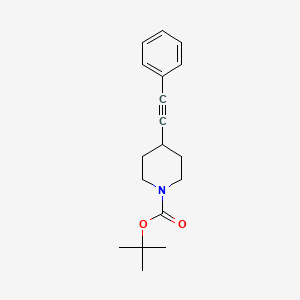
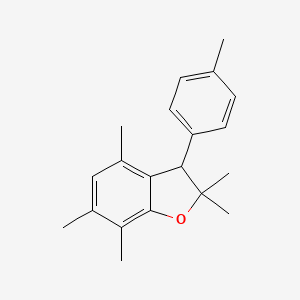
![8-((3-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)quinoline](/img/structure/B8699310.png)
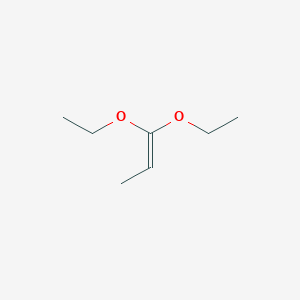
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B8699314.png)
